1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their wide range of biological properties and are often synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of such compounds typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process results in a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core can be modified with various substituents to create a wide range of derivatives with different properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution . This process allows for the introduction of various substituents onto the [1,2,4]triazolo[4,3-a]quinoxaline core .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. Compounds like these have shown good to moderate activity against a variety of microorganisms, indicating potential use in developing new antimicrobial agents (Özyanik et al., 2012).
Anticancer Activity : Derivatives of triazoloquinazoline have been designed and synthesized, with some showing significant cytotoxicity against human cancer cell lines. This suggests their potential application in cancer research and therapy (Reddy et al., 2015).
Analgesic Activity : Research has also explored the analgesic properties of triazoloquinazoline derivatives, indicating their potential as pain management therapies (Saad et al., 2011).
Inotropic Activity : Certain triazoloquinazoline derivatives have been evaluated for their positive inotropic activity, which could make them candidates for treating heart conditions by increasing the force of heart muscle contraction (Liu et al., 2009).
Chemical Synthesis and Characterization
- Studies include the synthesis of various triazoloquinazoline derivatives, demonstrating the chemical versatility and potential for modification to explore different biological activities. These synthetic pathways can be crucial for developing new drugs or research tools (Gadhave et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . This can lead to changes in gene expression, which may contribute to its anticancer activity .
Biochemical Pathways
The compound’s interaction with PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in the structure of chromatin and the regulation of gene expression .
Pharmacokinetics
They have shown a variety of pharmacological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . These properties suggest that they may have favorable pharmacokinetic profiles.
Result of Action
The result of the compound’s action is the inhibition of PCAF, which leads to changes in gene expression . This can have a variety of effects at the molecular and cellular levels, including the induction of cell cycle arrest and apoptosis, which are key mechanisms in its anticancer activity .
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-14(2)12-29-22(32)18-10-9-16(21(31)26-15(3)4)11-20(18)30-23(29)27-28-24(30)33-13-17-7-5-6-8-19(17)25/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVSWTXFNOMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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